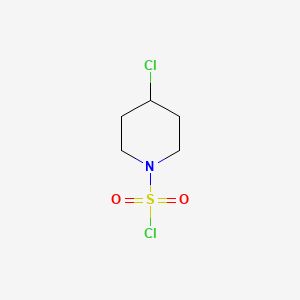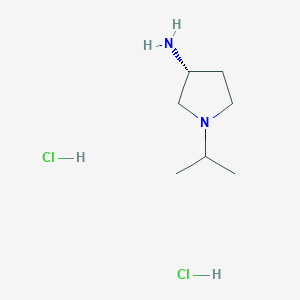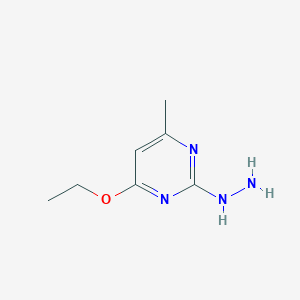
Zirkonium(IV)-trichlorid-cyclopentadienyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentadienylzirconium(IV) trichloride is a useful research compound. Its molecular formula is C5H5Cl3Zr and its molecular weight is 262.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopentadienylzirconium(IV) trichloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentadienylzirconium(IV) trichloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymerisationskatalysator
Zirkonium(IV)-trichlorid-cyclopentadienyl dient als ein effektiver Katalysator bei Homo- und Copolymerisationsreaktionen . Es erleichtert die Polymerisation von Olefinen, was zur Produktion von Polyolefinen führt, die entscheidend für die Herstellung verschiedener Kunststoffe sind.
Katalytische Dehydrierung
In der organischen Synthese wird diese Verbindung für die katalytische Dehydrierung von Cyclooctan verwendet. Dieser Prozess ist wichtig für die Produktion von Cycloocten, einem Vorläufer vieler synthetischer Kautschuke und Polymere.
Wirkmechanismus
Cyclopentadienylzirconium(IV) trichloride, also known as cyclopenta-1,3-diene;zirconium(4+);trichloride, is an organozirconium compound with the formula (C5H5)ZrCl3 . This compound has been well studied spectroscopically and is used as a catalyst in various chemical reactions .
Target of Action
The primary target of Cyclopentadienylzirconium(IV) trichloride is the reactant molecules in the chemical reactions it catalyzes. As a catalyst, it speeds up the reaction rate by lowering the activation energy required for the reaction to occur .
Mode of Action
Cyclopentadienylzirconium(IV) trichloride interacts with its targets by forming temporary bonds with the reactant molecules. This interaction alters the electronic configuration of the reactants, making it easier for them to undergo the desired chemical transformation .
Biochemical Pathways
Cyclopentadienylzirconium(IV) trichloride is involved in several biochemical pathways, including homo- and copolymerization reactions, catalytic dehydrogenation of cyclooctane, and cross-coupling reaction of aryl fluorides with a phenethyl Grignard reagents . The downstream effects of these reactions depend on the specific reactants and products involved.
Pharmacokinetics
Like other organometallic compounds, its bioavailability would likely be influenced by factors such as its solubility, stability, and reactivity .
Result of Action
The molecular and cellular effects of Cyclopentadienylzirconium(IV) trichloride’s action are the formation of new chemical products through the reactions it catalyzes . These products can have a wide range of properties and uses, depending on the specific reaction conditions and reactants involved.
Action Environment
The action, efficacy, and stability of Cyclopentadienylzirconium(IV) trichloride can be influenced by various environmental factors. For example, it is a moisture-sensitive white solid , suggesting that it may be less stable and effective in humid conditions. Additionally, its solubility and reactivity can be affected by the presence of basic ligands .
Biochemische Analyse
Biochemical Properties
Cyclopentadienylzirconium(IV) trichloride plays a significant role in biochemical reactions due to its catalytic properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that would otherwise be slow or inefficient. For example, it can act as a catalyst in the dehydrogenation of cyclooctane and cross-coupling reactions of aryl fluorides with phenethyl Grignard reagents . These interactions are typically characterized by the formation of transient complexes between Cyclopentadienylzirconium(IV) trichloride and the biomolecules, leading to the activation or stabilization of reaction intermediates.
Cellular Effects
Cyclopentadienylzirconium(IV) trichloride has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its catalytic activity can lead to the production of reactive intermediates that interact with cellular components, altering their function. Additionally, Cyclopentadienylzirconium(IV) trichloride can modulate the activity of specific enzymes, leading to changes in metabolic flux and the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of Cyclopentadienylzirconium(IV) trichloride involves its ability to form coordination complexes with biomolecules. These complexes can either activate or inhibit the function of enzymes, depending on the nature of the interaction. For example, Cyclopentadienylzirconium(IV) trichloride can bind to the active site of an enzyme, blocking substrate access and inhibiting its activity. Alternatively, it can stabilize reaction intermediates, facilitating the conversion of substrates to products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclopentadienylzirconium(IV) trichloride can change over time due to its stability and degradation properties. The compound is stable at room temperature and is not susceptible to oxidation or hydrolysis in the air . Prolonged exposure to moisture can lead to its degradation, affecting its catalytic activity. Long-term studies have shown that Cyclopentadienylzirconium(IV) trichloride can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with biomolecules .
Dosage Effects in Animal Models
The effects of Cyclopentadienylzirconium(IV) trichloride in animal models vary with different dosages. At low doses, it can act as an effective catalyst without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired catalytic activity without causing harm to the organism.
Metabolic Pathways
Cyclopentadienylzirconium(IV) trichloride is involved in various metabolic pathways, primarily through its role as a catalyst. It interacts with enzymes and cofactors, facilitating reactions that are essential for cellular metabolism. For example, it can catalyze the dehydrogenation of cyclooctane, a key step in the metabolism of certain hydrocarbons . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular function.
Transport and Distribution
Within cells and tissues, Cyclopentadienylzirconium(IV) trichloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its catalytic activity. For instance, binding to specific proteins can direct Cyclopentadienylzirconium(IV) trichloride to particular cellular compartments, where it can exert its effects .
Subcellular Localization
The subcellular localization of Cyclopentadienylzirconium(IV) trichloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as it interacts with different biomolecules in various cellular environments. For example, Cyclopentadienylzirconium(IV) trichloride may be directed to the mitochondria, where it can influence metabolic processes .
Eigenschaften
CAS-Nummer |
34767-44-7 |
|---|---|
Molekularformel |
C5H5Cl3Zr |
Molekulargewicht |
262.7 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;zirconium(4+);trichloride |
InChI |
InChI=1S/C5H5.3ClH.Zr/c1-2-4-5-3-1;;;;/h1-5H;3*1H;/q-1;;;;+4/p-3 |
InChI-Schlüssel |
BMTKGBCFRKGOOZ-UHFFFAOYSA-K |
SMILES |
C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Zr+4] |
Kanonische SMILES |
[CH-]1C=CC=C1.[Cl-].[Cl-].[Cl-].[Zr+4] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cyclopentadienylzirconium(IV) trichloride interact with N-acylamidine ligands, and what are the structural outcomes?
A1: Cyclopentadienylzirconium(IV) trichloride interacts with N-acylamidine ligands in a coordination complex formation reaction. [] The specific interaction depends on the ligand's structure.
- For ligands with additional binding sites like pyridine nitrogen (as in ligands 1a and 1b in the paper), a five-membered metallacycle is formed. [] One of the pyridine nitrogens and the carbonyl oxygen of the N-acylamidine coordinate to the zirconium center.
- For ligands without these additional sites (like 1c), direct complexation is less favored. Instead, deprotonation of the ligand followed by transmetalation with cyclopentadienylzirconium(IV) trichloride yields a dimeric amidinate complex in the solid state. [] This complex exists in equilibrium with monomeric species in solution.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


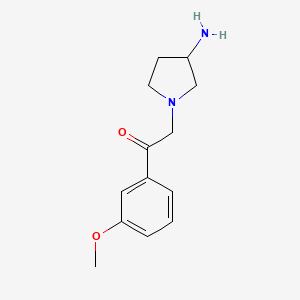


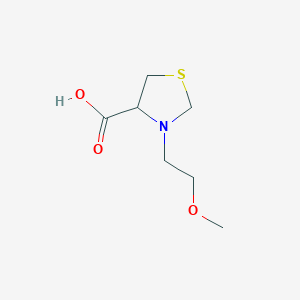


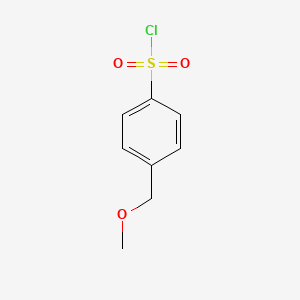
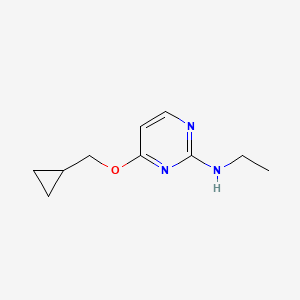
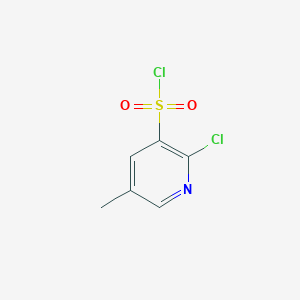
![1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl chloride](/img/structure/B1465911.png)
